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Compound of Interest

2-Chloro-8-methoxy-7-

Compound Name:

methylquinazoline
CAS No.: 956100-68-8
Cat. No.: B3196159

Get Quote

Part 1: Executive Summary & Scientific Rationale
The Compound Profile

2-Chloro-8-methoxy-7-methylquinazoline is a specialized heterocyclic intermediate distinct
from the common 6,7-dimethoxyquinazoline scaffold found in EGFR inhibitors (e.g., Gefitinib).
[1][2] The specific substitution pattern—7-methyl and 8-methoxy—confers unique electronic
and steric properties that modulate binding affinity and selectivity, particularly within the ATP-
binding pockets of stress-activated protein kinases like JNK (c-Jun N-terminal Kinases).

e CAS Number: 956100-68-8[3]
e Molecular Formula: C10HoCIN20[4]

+ Key Reactivity: The chlorine atom at the C2 position is highly electrophilic, serving as a
"handle" for nucleophilic aromatic substitution (SnAr) with various amines. This allows for the
rapid generation of diverse libraries of 2-aminoquinazolines.
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Mechanism of Action in Cancer

The primary application of this scaffold is the synthesis of inhibitors targeting the JNK Signaling
Pathway.

o JNK Pathway Role: JNKs (JNK1, JNK2, JNK3) are master regulators of cellular stress
responses, apoptosis, and inflammation.

e Cancer Context:

o Pro-tumorigenic: In hepatocellular carcinoma (HCC) and glioblastoma, constitutive JNK
activation drives cell proliferation and stemness.

o Chemoresistance: JNK signaling often mediates resistance to DNA-damaging agents.
Inhibitors derived from this scaffold are used to sensitize tumor cells to chemotherapy.

o Metabolic Link: JNK links obesity/metabolic syndrome to cancer risk; inhibitors are critical
for studying this interface.

Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of JNK Inhibitor Probes

Objective: To synthesize trans-4-[(8-methoxy-7-methylquinazolin-2-yl)amino]cyclohexanol, a
representative bioactive probe for JNK inhibition, using 2-Chloro-8-methoxy-7-
methylquinazoline as the starting material.

Reagents & Materials:

e Substrate: 2-Chloro-8-methoxy-7-methylquinazoline (1.0 equiv)

Nucleophile:trans-4-aminocyclohexanol (2.0 equiv)

Base: 1,8-Diazabicyclo[5.4.0]lundec-7-ene (DBU) (2.0 equiv)

Solvent: Anhydrous Acetonitrile (MeCN)

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.
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Step-by-Step Methodology:

Preparation: Dissolve 2-Chloro-8-methoxy-7-methylquinazoline (e.g., 200 mg, 0.96 mmol)
in anhydrous MeCN (10 mL) in a round-bottom flask.

e Addition: Add trans-4-aminocyclohexanol (220 mg, 1.92 mmol) followed by DBU (290 mg,
1.92 mmol) to the solution.

¢ Reaction: Heat the mixture to reflux (80-82°C) under an inert atmosphere (Nitrogen or
Argon) for 12—16 hours.

o Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Petroleum Ether 1:1)
or LC-MS. The starting chloride spot should disappear.

o Work-up:
o Cool the reaction mixture to room temperature.
o Remove the solvent under reduced pressure using a rotary evaporator.

o Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and
Brine (1 x 20 mL).

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate. Purify the
crude product via silica gel column chromatography (Gradient: 0-5% Methanol in
Dichloromethane).

* Yield Verification: Expect a white to pale yellow solid. Confirm structure via *H-NMR and MS
(Expected [M+H]* = 288.17).

Protocol B: In Vitro Kinase Selectivity Assay

Objective: To validate the affinity of the synthesized derivative against the JNK kinase family.
Methodology:

e Assay Platform: FRET-based LanthaScreen™ or radiometric 33P-ATP assay.
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e Enzyme Prep: Recombinant human JNK1, JNK2, and JNKS3.
e Procedure:

o Prepare a 10-point dilution series of the synthesized compound (Start: 10 uM, 3-fold
dilution).

o Incubate compound with kinase and ATP (at K_m concentration) for 60 minutes.
o Measure phosphorylation of the substrate (e.g., c-Jun or ATF2).

» Data Analysis: Plot dose-response curves to determine ICso values.
o Target Criteria: Potent inhibitors typically exhibit ICso < 100 nM against JNK1/2.

Part 3: Data Visualization & Pathway Logic
Synthesis & Structure-Activity Relationship (SAR)

The diagram below illustrates the synthesis workflow and the critical SAR logic of the scaffold.
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Caption: Synthetic pathway converting the 2-chloro scaffold into a bioactive JNK inhibitor via
nucleophilic aromatic substitution.

JNK Signaling Pathway Target

This diagram maps where the synthesized compound intervenes in the cancer cell signaling
network.
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Caption: Mechanism of Action: The quinazoline derivative blocks JNK phosphorylation of c-Jun,
modulating downstream apoptotic or tumorigenic outcomes.
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Part 4: Data Summary Table

Parameter Specification / Value

Scaffold Name 2-Chloro-8-methoxy-7-methylquinazoline
Primary Target JNK1, JINK2, INK3 (c-Jun N-terminal Kinases)
Reaction Type Nucleophilic Aromatic Substitution (SnAr)

DBU (Base), Acetonitrile (Solvent),
Key Reagents , _
Primary/Secondary Amines

) ) 55% — 70% (depending on amine
Typical Yield o
nucleophilicity)

ICso0 Target <100 nM (for optimized derivatives)

o Hepatocellular Carcinoma (HCC),
Cancer Applications o .
Chemosensitization, Metabolic-Cancer crosstalk
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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